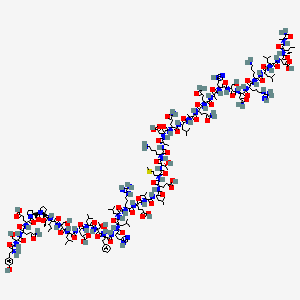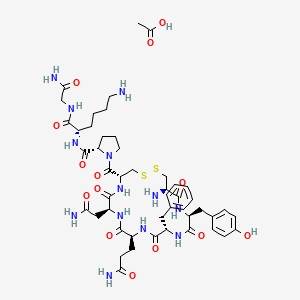![molecular formula C9H9N3O3 B3030007 Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate CAS No. 853058-41-0](/img/structure/B3030007.png)
Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Übersicht
Beschreibung
Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves heating a mixture of amino pyrrole and formamidine acetate in ethanol at 105°C for 20 hours . The reaction mixture is then filtered while still hot to collect solids that are rinsed with ethanol. The filtrate is allowed to cool to room temperature, filtered to collect solids that are washed with ethanol. The combined solids are slurried with diethyl ether, filtered, and dried under vacuum to yield the compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)5-3-10-7-6(5)11-4-12-8(7)13/h3-4,10H,2H2,1H3,(H,11,12,13) and the InChI key is KRIZSNALCKTVLE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor of various CYP enzymes . Its Log Po/w values range from -0.01 to 1.81, indicating its lipophilicity . It is very soluble, with solubility ranging from 0.242 mg/ml to 8.21 mg/ml .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Pyrrolopyrazine derivatives have demonstrated potent antimicrobial effects. Specifically, compounds containing the pyrrolopyrazine scaffold exhibit activity against bacteria, fungi, and viruses. Researchers have isolated various derivatives from natural sources, including plants, microbes, soil, and marine organisms . Further studies are needed to elucidate the precise mechanisms of action.
Antiviral Effects
Compounds derived from pyrrolopyrazine exhibit antiviral activity. Notably, they have been tested against avian paramyxovirus (Newcastle disease virus) and have shown 4- to 7-fold higher potency than the commercial drug Pemetrexed . These findings highlight their potential in combating viral infections.
Kinase Inhibition
Certain pyrrolopyrazine derivatives, such as those with the pyrrolo[1,2-a]pyrazine scaffold, show kinase inhibitory activity. Kinases play a crucial role in cell signaling and regulation, making them attractive targets for cancer therapy. The 5H-pyrrolo[2,3-b]pyrazine derivatives, on the other hand, exhibit more kinase inhibition .
Safety and Hazards
The compound has a GHS07 pictogram and a warning signal word . Its hazard statements include H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of eye contact .
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have been known to exhibit a wide range of biological activities .
Mode of Action
It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to affect various biological pathways due to their wide range of biological activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines .
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c .
Eigenschaften
IUPAC Name |
ethyl 4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)5-3-10-7-6(5)11-4-12-8(7)13/h3-4,10H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIZSNALCKTVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712351 | |
| Record name | Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
CAS RN |
853058-41-0 | |
| Record name | Ethyl 4,5-dihydro-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853058-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)